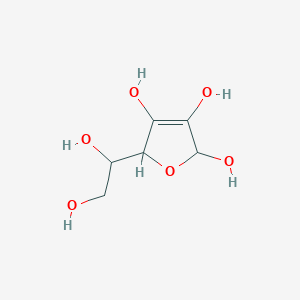
Hex-2-enofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-2-enofuranose is a compound that belongs to the class of furanoses, which are five-membered ring sugars This compound is characterized by the presence of a double bond between the second and third carbon atoms in the furanose ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-2-enofuranose can be synthesized through the non-catalytic dehydration of N-acetyl-D-glucosamine. This reaction is typically carried out in high-temperature water at temperatures ranging from 120°C to 220°C and pressures of 25 MPa. The reaction time varies between 7 to 39 seconds, and the highest yields of this compound are achieved under these conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of deep eutectic solvents (DESs) such as choline chloride-based solvents. These solvents promote the selective dehydration of N-acetyl-D-glucosamine to produce this compound with high efficiency. The use of DESs is considered an environmentally friendly and cost-effective method for the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
Hex-2-enofuranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives.
Scientific Research Applications
Hex-2-enofuranose has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential role in biological processes and as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Hex-2-enofuranose involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Hex-2-enofuranose can be compared with other similar compounds, such as:
2-acetamido-2,3-dideoxy-D-erythro-hex-2-enofuranose: This compound is structurally similar to this compound and shares similar chemical properties and applications.
3-acetamido-5-(1’,2’-dihydroxyethyl)furan: This compound is another derivative of N-acetyl-D-glucosamine and has similar applications in scientific research.
The uniqueness of this compound lies in its specific chemical structure and the presence of the double bond in the furanose ring, which imparts unique chemical properties and reactivity to the compound.
Properties
CAS No. |
184881-73-0 |
|---|---|
Molecular Formula |
C6H10O6 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
5-(1,2-dihydroxyethyl)-2,5-dihydrofuran-2,3,4-triol |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5-11H,1H2 |
InChI Key |
HZRIOVGGWJXVFP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C1C(=C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B12564134.png)
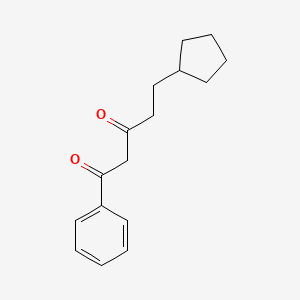
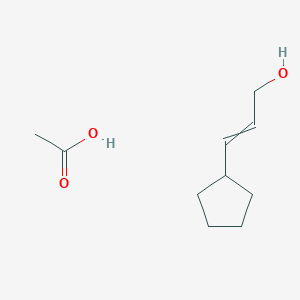
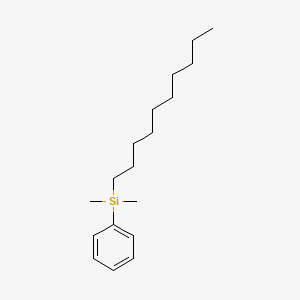
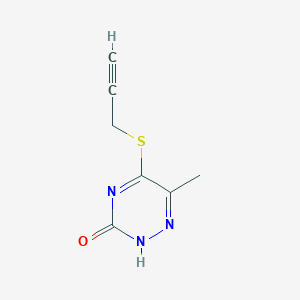
![Bis[3,4-bis(phenylethynyl)phenyl] ether](/img/structure/B12564161.png)


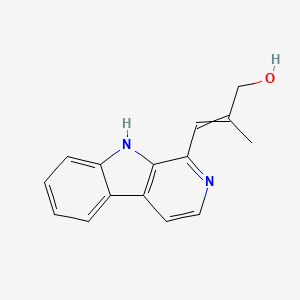
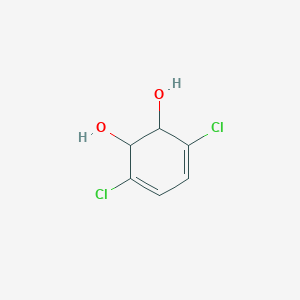
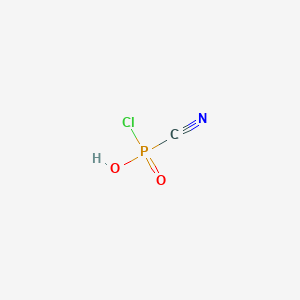
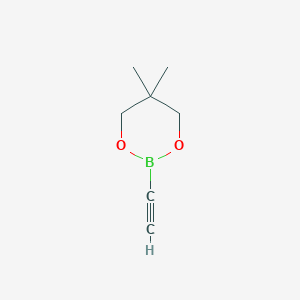
![3-[(2-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B12564193.png)
![2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol](/img/structure/B12564212.png)
